3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide
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Overview
Description
3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a fluorophenyl group, and a methylpropanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzylamine with N-methylpropanamide under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide
- 3-amino-N-[(2-fluorophenyl)methyl]benzamide
Uniqueness
3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide is unique due to its specific substitution pattern and the presence of both an amino group and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15FN2O |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(2-fluorophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C11H15FN2O/c1-14-11(15)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
QFLXAGJLKGUFQL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1F)CN |
Origin of Product |
United States |
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